molecular formula C22H29Cl3N4O B8580365 (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride

(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride

Cat. No.: B8580365
M. Wt: 471.8 g/mol
InChI Key: NJYXKWPIADSLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a phenyl ring, a pyridinyl-benzyl moiety, and a hydrazino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hydrazino intermediate, followed by the introduction of the pyridinyl-benzyl group. The final step involves the formation of the trihydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the trihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines and alcohols.

Scientific Research Applications

(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride
  • 3-Amino-4-phenyl-1-[N-(3-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride
  • 3-Amino-4-phenyl-1-[N-(4-pyridin-3-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride

Uniqueness

The uniqueness of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity to certain molecular targets, enhanced stability under physiological conditions, and improved therapeutic efficacy.

Properties

Molecular Formula

C22H29Cl3N4O

Molecular Weight

471.8 g/mol

IUPAC Name

3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride

InChI

InChI=1S/C22H26N4O.3ClH/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21;;;/h1-13,20,22,27H,14-16,23-24H2;3*1H

InChI Key

NJYXKWPIADSLCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N.Cl.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Boc-aza-isostere (7) (1.2 g, 2.1 mmol) was taken up in 1,4-dioxane (16 mL), and stirred at room temperature, under nitrogen. After five minutes, 4N HCl (12 mL) was added via syringe. There was immediate precipitate formation, and the mixture was stirred at room temperature, under nitrogen. After approximately 18 hours, the dioxane was removed under reduced pressure. The yellow residue was azeotroped with toluene (3×25 mL), and then dried under high vacuum. After 6 hours under high vacuum, 0.92 g (91%) of (8) was obtained as a yellow solid. 1H NMR (CD3OD) δ 8.87 (d, 1H), 8.69 (m, 1H), 8.42 (d, 1H), 8.06 (m, 3H), 7.80 (d, 2H), 7.28 (m, 6H), 4.25 (m, 3H), 3.13 (m, 2H), 2.88 (d, 2H); MS (M)+=472.
[Compound]
Name
Boc-aza
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

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